molecular formula C10H8N2 B1455272 4-methyl-1H-indole-7-carbonitrile CAS No. 1190321-28-8

4-methyl-1H-indole-7-carbonitrile

Cat. No.: B1455272
CAS No.: 1190321-28-8
M. Wt: 156.18 g/mol
InChI Key: NNKMGFOBYWHPLV-UHFFFAOYSA-N
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Description

4-Methyl-1H-indole-7-carbonitrile is a derivative of indole . Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

Indole derivatives have witnessed considerable activity towards their synthesis due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . The silica supported ionic liquid of [pmim]HSO4 SiO2 was used as an efficient catalyst for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C10H8N2 . Its molecular weight is 156.18 .


Chemical Reactions Analysis

Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .

Scientific Research Applications

Synthesis and Anticancer Potential

A novel series of compounds incorporating the indole moiety, such as 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles, have been synthesized and evaluated for their anticancer potential. These compounds exhibited prominent cytotoxicity against human breast carcinoma MCF-7 cell lines, with molecular docking studies suggesting a plausible mechanism of action through high binding affinity to EGFR tyrosine kinase (Bhale et al., 2022). Additionally, another study focused on the one-pot multicomponent synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, which showed potent anticancer activities against human colon and lung cancer cell lines (Radwan, Alminderej, & Awad, 2020).

Methodological Advancements in Synthesis

Research has also focused on developing novel synthetic pathways for indole derivatives. For instance, the scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, highlights a practical and convergent synthesis starting from readily available substrates (Boros, Kaldor, & Turnbull, 2011). Another study outlined a facile synthesis of 4-hydroxy-1H-indole-2-carbonitrile via a vinylnitrene cyclization process, demonstrating an innovative approach to introducing the cyano functionality to the indole ring (Adams, Press, & Degan, 1991).

Supramolecular and Structural Studies

The structural characterization and supramolecular aggregation of indole derivatives have also been a subject of interest. Studies such as the analysis of 2-(7-methyl-1H-indol-3-yl)acetonitrile and related compounds have contributed to a deeper understanding of the hydrogen bonding patterns and molecular orientations in the crystal structures of indole derivatives, facilitating the exploration of their physicochemical properties and reactivity (Ge et al., 2011).

Future Directions

Indoles have witnessed considerable activity towards their synthesis due to the possibilities for the design of polycyclic structures . This suggests that there may be future research directions in the synthesis of indole derivatives, including 4-methyl-1H-indole-7-carbonitrile, and their applications in various fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential factors to consider when studying its effects over time. This compound’s stability can influence its long-term effects on cellular function, both in vitro and in vivo. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may impact their biological activity . Understanding the temporal effects of this compound is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Additionally, threshold effects may be observed, where a specific dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s biological activity and its potential therapeutic applications. Understanding the metabolism of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-methyl-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-2-3-8(6-11)10-9(7)4-5-12-10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKMGFOBYWHPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298948
Record name 4-Methyl-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-28-8
Record name 4-Methyl-1H-indole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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